BAY-678

Catalog No.
S005358
CAS No.
675103-36-3
M.F
C20H15F3N4O2
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BAY-678

CAS Number

675103-36-3

Product Name

BAY-678

IUPAC Name

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile

Molecular Formula

C20H15F3N4O2

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1

InChI Key

PGIVGIFOWOVINL-GOSISDBHSA-N

SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Synonyms

5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile

Canonical SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Isomeric SMILES

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Description

BAY-678 is a cell permeable inhibitor of human neutrophil elastase. This product, the (R) isomer, inhibits human neutrophil elastase with an in vitro IC50 value of 20 nM. BAY-678 displays greater than 2,000-fold selectivity for neutrophil elastase over a panel of 21 serine proteases, and there is no significant inhibition against 7 serine/threonine kinases and 64 pharmacologically relevant proteins. It has a favorable pharmacokinetic profile and demonstrates efficacy in acute in vivo models, including protease-induced acute lung injury in mice. See the Structural Genomics Consortium (SGC) website for more information.

Inhibitor of Human Neutrophil Elastase (HNE)

5-[(6R)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile, also referred to by its PDB code 5A0A, has been investigated as an inhibitor of Human Neutrophil Elastase (HNE) []. HNE is a serine protease enzyme found in white blood cells and plays a role in the inflammatory response. Excessive HNE activity is implicated in various lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis [].

BAY-678 is a selective and potent inhibitor of human neutrophil elastase, a serine protease involved in various inflammatory processes. The compound is characterized by its ability to penetrate cell membranes effectively, making it suitable for therapeutic applications. Its chemical structure includes specific functional groups that contribute to its inhibitory activity against the enzyme, with an in vitro half-maximal inhibitory concentration (IC50) value of approximately 20 nanomolar .

  • They may exhibit similar toxicities as other dihydropyrimidines, which can range from mild irritation to more severe effects depending on the specific compound and exposure route [].
  • The presence of the trifluoromethyl group may raise concerns about potential environmental persistence, though more research is needed [].

BAY-678 acts primarily through the inhibition of human neutrophil elastase. The mechanism involves the formation of a stable complex between the enzyme and the compound, effectively blocking the active site and preventing substrate access. This interaction can be studied through various biochemical assays that measure enzymatic activity in the presence of BAY-678 .

The biological activity of BAY-678 is closely tied to its role as an elastase inhibitor. By inhibiting human neutrophil elastase, BAY-678 can modulate inflammatory responses associated with conditions such as acute lung injury and cystic fibrosis. Studies have shown that BAY-678 exhibits significant selectivity for human neutrophil elastase over other serine proteases, which may reduce potential side effects related to broader protease inhibition .

The synthesis of BAY-678 involves several steps typically found in organic chemistry. The process begins with the formation of key intermediates that are subsequently modified to yield the final product. Specific synthetic routes may vary depending on the desired purity and yield but generally include:

  • Formation of key intermediates: Utilizing various reagents to construct the core structure.
  • Functionalization: Introducing functional groups that enhance potency and selectivity.
  • Purification: Employing techniques such as chromatography to isolate BAY-678 from by-products.

Detailed synthetic procedures can often be found in specialized chemical literature or patents related to the compound .

BAY-678 has potential applications in treating diseases characterized by excessive inflammation due to neutrophil elastase activity. These include:

  • Acute Lung Injury: Reducing inflammation and tissue damage.
  • Chronic Obstructive Pulmonary Disease: Modulating inflammatory pathways.
  • Cystic Fibrosis: Addressing complications arising from neutrophil-mediated damage.

Additionally, BAY-678 may serve as a valuable tool in research settings for studying elastase-related mechanisms in various diseases .

Interaction studies involving BAY-678 focus on its binding affinity and specificity towards human neutrophil elastase compared to other proteases. These studies typically utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding kinetics.
  • X-ray Crystallography: To elucidate the binding mode and confirm structural interactions at the molecular level.

Such studies have demonstrated that BAY-678 binds effectively within the active site of human neutrophil elastase, leading to significant inhibition .

BAY-678 is part of a broader class of elastase inhibitors. Similar compounds include:

Compound NameIC50 (nM)SelectivityNotes
Compound A25ModerateLess selective than BAY-678
Compound B15HighExhibits similar potency but different structure
Compound C30LowBroader inhibition profile

Uniqueness of BAY-678

BAY-678 stands out due to its high selectivity for human neutrophil elastase with an IC50 value significantly lower than many other inhibitors. This selectivity minimizes off-target effects and enhances its therapeutic potential in treating diseases linked to elastase activity .

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

400.11471022 g/mol

Monoisotopic Mass

400.11471022 g/mol

Heavy Atom Count

29

UNII

WD9FU5A8DR

Wikipedia

BAY-678
5-[(6R)-5-ethanoyl-4-methyl-2-oxidanylidene-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile

Dates

Modify: 2023-09-12

Explore Compound Types